

Spectroscopic Data Analysis of Cholesteryl 10-undecenoate: A Technical Guide

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Compound of Interest

Compound Name: Cholesteryl 10-undecenoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cholesteryl 10-undecenoate**, a cholesteryl ester of significant interest in various research and development fields. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **Cholesteryl 10-undecenoate**. This data is compiled based on the known spectral characteristics of the cholesterol moiety and the 10-undecenoate chain.

Table 1: ^1H NMR Spectroscopic Data (Expected Values)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~5.8	m	1H	=CH- (undecenoate)
~5.4	m	1H	=CH- (cholesterol ring)
~4.9	m	2H	=CH ₂ (undecenoate)
~4.6	m	1H	-CH-O- (cholesterol C3)
~2.3	t	2H	-CH ₂ -COO-
0.6 - 2.2	m	~58H	Cholesterol and undecenoate aliphatic protons
~1.0	s	3H	-CH ₃ (cholesterol C19)
~0.9	d	3H	-CH ₃ (cholesterol C21)
~0.85	d	6H	-CH ₃ (cholesterol C26, C27)
~0.68	s	3H	-CH ₃ (cholesterol C18)

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)

Chemical Shift (δ) ppm	Assignment
~173	C=O (ester)
~140	=C< (cholesterol C5)
~139	=CH- (undecenoate)
~122	=CH- (cholesterol C6)
~114	=CH ₂ (undecenoate)
~74	-CH-O- (cholesterol C3)
10 - 60	Cholesterol and undecenoate aliphatic carbons

Table 3: IR Spectroscopic Data (Expected Values)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3077	Medium	=C-H stretch (alkene)
2924, 2852	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1641	Medium	C=C stretch (alkene)
~1170	Strong	C-O stretch (ester)
~910	Medium	=C-H bend (alkene)

Table 4: Mass Spectrometry Data (Expected Fragmentation)

m/z	Ion
552.92	[M] ⁺ (Molecular Ion)
369.35	[Cholesteryl] ⁺
185.15	[Undecenoic acid + H] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation:

- A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Cholesteryl 10-undecenoate** in ~0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (zg30).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Referencing: The residual solvent peak of CDCl_3 is set to 7.26 ppm.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Referencing: The solvent peak of CDCl_3 is set to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **Cholesteryl 10-undecenoate** sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

- Mode: ATR.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

- A mass spectrometer capable of Electron Ionization (EI) or Electrospray Ionization (ESI). A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass determination.

Sample Preparation (for ESI):

- Prepare a dilute solution of **Cholesteryl 10-undecenoate** (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be infused directly or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically used for cholesteryl esters.
- Mass Range: m/z 100-1000.
- Capillary Voltage: ~3-4 kV.
- Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
- Drying Gas: Nitrogen, at a temperature of ~200-300 °C.

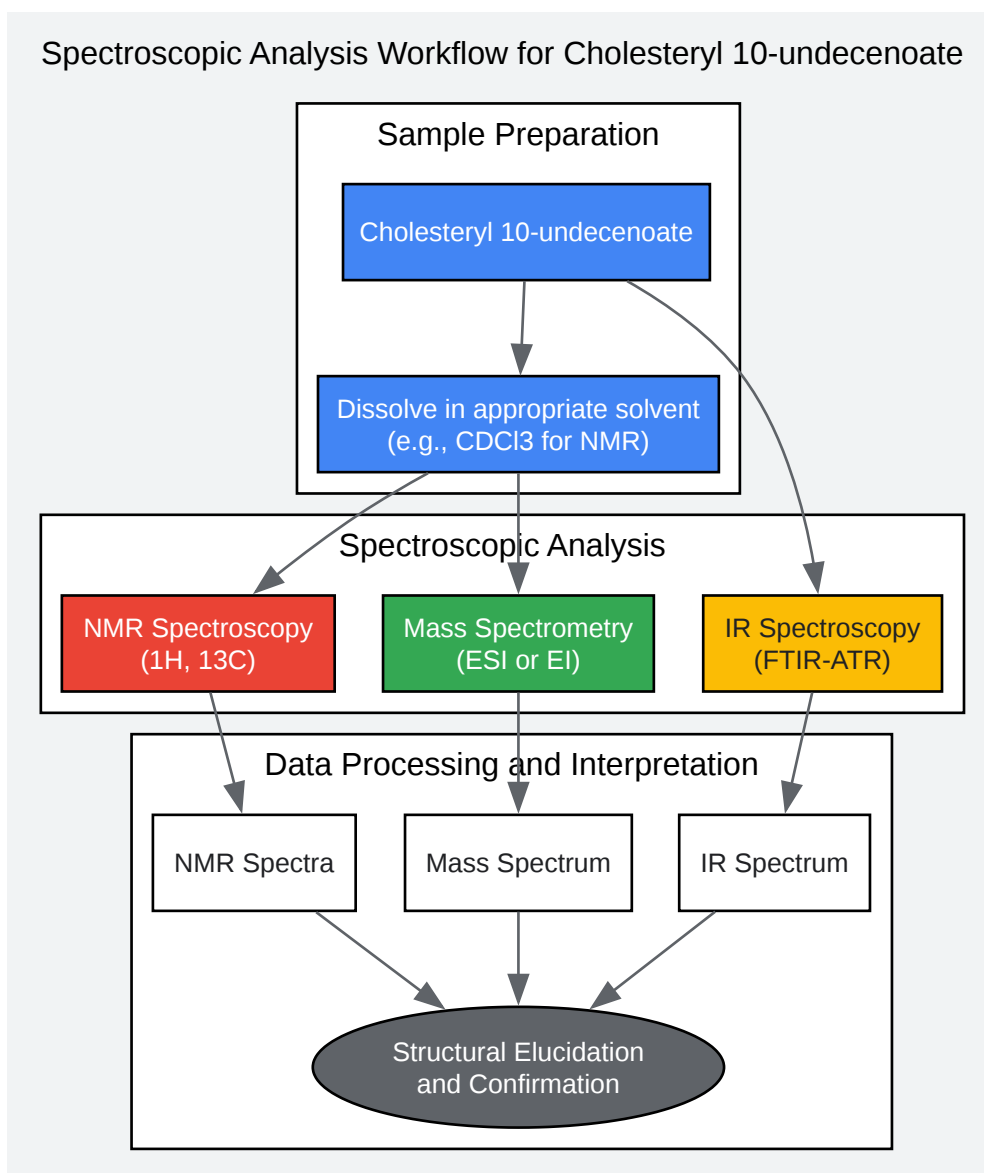
Data Acquisition (EI-MS):

- Ionization Energy: 70 eV.
- Source Temperature: ~200-250 °C.

- The sample is typically introduced via a direct insertion probe.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like **Cholesteryl 10-undecenoate**.



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Caption: Workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data Analysis of Cholesteryl 10-undecenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3123550#spectroscopic-data-for-cholesteryl-10-undecenoate-nmr-ir-mass-spec>]

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